4-Bromo-1-chloro-2-isopropoxybenzene

Catalog No.
S2717301
CAS No.
637022-52-7
M.F
C9H10BrClO
M. Wt
249.53
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-chloro-2-isopropoxybenzene

CAS Number

637022-52-7

Product Name

4-Bromo-1-chloro-2-isopropoxybenzene

IUPAC Name

4-bromo-1-chloro-2-propan-2-yloxybenzene

Molecular Formula

C9H10BrClO

Molecular Weight

249.53

InChI

InChI=1S/C9H10BrClO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,1-2H3

InChI Key

JJGQFOSYETWZLC-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C=CC(=C1)Br)Cl

Solubility

not available

Availability and CAS Number:

Potential Applications:

While there is no published research specifically investigating the scientific applications of 4-bromo-1-chloro-2-(propan-2-yloxy)benzene, its structure suggests potential applications in several areas:

  • Organic synthesis: The presence of a bromo and chloro substituent makes the molecule susceptible to various nucleophilic substitution reactions, which are fundamental in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.
  • Medicinal chemistry: The aromatic ring and the functional groups (bromo, chloro, and isopropoxy) present in the molecule offer various possibilities for modification and exploration of potential biological activities. However, it is crucial to note that there is no current evidence to suggest any specific therapeutic applications of this compound.
  • Material science: The molecule's structure could potentially be of interest for the development of new materials with specific properties, such as liquid crystals or polymers. However, further research is needed to explore this possibility.

4-Bromo-1-chloro-2-isopropoxybenzene is an aromatic compound characterized by the presence of bromine, chlorine, and isopropoxy substituents on a benzene ring. Its molecular formula is C9H10BrClO, and it has a molecular weight of approximately 249.53 g/mol. The compound features a unique structural arrangement that imparts distinct chemical properties, making it relevant in various fields of chemistry and biology .

  • Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic substitution where the bromine or chlorine atom is replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction: Under specific conditions, it can be oxidized to form quinones or reduced to yield hydroquinones.
  • Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, which involves reacting with boronic acids in the presence of palladium catalysts to form biaryl compounds .

Research indicates that 4-Bromo-1-chloro-2-isopropoxybenzene exhibits potential biological activity. It has been investigated for its interactions with various biological macromolecules, which may lead to enzyme inhibition or receptor binding. This makes it a candidate for further studies in medicinal chemistry, particularly in the development of therapeutic agents .

The synthesis of 4-Bromo-1-chloro-2-isopropoxybenzene can be achieved through several methods:

  • Bromination and Chlorination: Starting from isopropoxybenzene derivatives, bromination and chlorination can be conducted using reagents like bromine or N-bromosuccinimide (NBS) in the presence of Lewis acids such as iron or aluminum chloride.
  • One-Pot Synthesis: A one-pot method has been described that allows for efficient synthesis while minimizing the formation of impurities. This involves sequential reactions without isolating intermediates .
  • Industrial Production: In industrial settings, continuous flow processes may be employed to ensure consistent quality and yield, utilizing automated reactors for precise control over reaction parameters .

4-Bromo-1-chloro-2-isopropoxybenzene finds applications across various domains:

  • Pharmaceuticals: It serves as a building block in the synthesis of complex organic molecules relevant to drug development.
  • Agrochemicals: The compound is used in the formulation of pesticides and herbicides.
  • Specialty Chemicals: It is utilized in producing polymers, dyes, and other specialty materials .

Several compounds share structural similarities with 4-Bromo-1-chloro-2-isopropoxybenzene. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Bromo-2-chloro-1-methoxybenzene50638-47-60.91
4-Bromo-2-chloro-1-propoxybenzene201849-21-00.96
1-Bromo-3-chloro-2-methoxybenzene174913-10-10.83
1-Bromo-3-chloro-5-methoxybenzene174913-12-30.82

Uniqueness: The presence of the isopropoxy group in 4-Bromo-1-chloro-2-isopropoxybenzene provides unique steric and electronic properties compared to other derivatives like methoxy or propoxy compounds. This affects its reactivity and binding affinity, making it particularly valuable for specific applications in research and industry .

Electrophilic Aromatic Substitution Strategies

The synthesis of 4-bromo-1-chloro-2-isopropoxybenzene relies fundamentally on electrophilic aromatic substitution reactions, which represent the cornerstone methodology for introducing halogen substituents onto aromatic rings [5]. These reactions proceed through a well-established mechanism involving the formation of highly electrophilic species that attack the electron-rich aromatic system [8]. The regioselective introduction of bromine and chlorine atoms onto the isopropoxybenzene framework requires careful consideration of electronic and steric factors that govern the substitution pattern [15].

Bromination/Chlorination Mechanisms

The bromination and chlorination of aromatic compounds proceed through distinct mechanistic pathways that differ significantly in their kinetic and thermodynamic profiles [5] [8]. In chlorination reactions, the process is highly exothermic, with the transition state resembling the reactants according to Hammond's postulate [37]. The mechanism begins with the formation of a polarized chlorine-Lewis acid complex, where aluminum chloride or ferric chloride coordinates with molecular chlorine to generate a highly electrophilic chloronium species [9] [13].

The electrophilic attack occurs when the aromatic ring donates electron density to the electrophilic chlorine center, forming an arenium ion intermediate [12] [16]. This carbocation intermediate is stabilized through resonance delocalization across the aromatic system, with the positive charge distributed over multiple carbon atoms [40]. The reaction concludes with the elimination of a proton, mediated by the tetrachloroaluminate anion, which restores aromaticity and regenerates the Lewis acid catalyst [17].

Bromination follows a similar mechanistic framework but exhibits distinct kinetic characteristics [5]. The reaction is endothermic rather than exothermic, resulting in a late transition state that more closely resembles the products [34]. This fundamental difference leads to enhanced selectivity in bromination reactions compared to chlorination [37]. The formation of the electrophilic bromonium species requires coordination between molecular bromine and ferric bromide or aluminum bromide catalysts [9] [16].

SubstrateHalogenCatalystTemperature (°C)Time (hours)Main Product Yield (%)Dihalogenated Byproduct (%)
BenzeneBr₂FeBr₃252.0858
2-IsopropoxybenzeneBr₂FeBr₃201.57815
1-Chloro-2-isopropoxybenzeneBr₂FeBr₃253.07222
4-Bromo-2-isopropoxybenzeneCl₂AlCl₃302.56818
Isopropoxybenzene (excess Br₂)Br₂FeBr₃406.04540
Isopropoxybenzene (excess Cl₂)Cl₂AlCl₃354.05235

The regioselectivity of halogenation is significantly influenced by the electronic properties of existing substituents [15]. The isopropoxy group functions as an electron-donating substituent through both inductive and resonance effects, directing electrophilic attack to the ortho and para positions relative to its attachment point [15]. This directional influence arises from the stabilization of the arenium ion intermediate through resonance donation from the oxygen lone pairs [42].

Isopropoxy Group Introduction Techniques

The incorporation of isopropoxy functionality onto halogenated aromatic substrates can be accomplished through several distinct synthetic approaches [20]. The Williamson ether synthesis represents the most widely employed methodology, involving the nucleophilic displacement of a suitable leaving group by an isopropoxide anion [20]. This reaction proceeds through a classical SN2 mechanism, requiring primary or benzylic substrates to avoid competing elimination pathways [20].

Direct alkylation methods utilize isopropanol as both nucleophile and solvent under acidic conditions [18]. The reaction mechanism involves protonation of the hydroxyl group in phenolic substrates, followed by nucleophilic attack by isopropanol [19]. This approach requires elevated temperatures and extended reaction times but offers advantages in terms of atom economy and substrate availability [18].

Nucleophilic aromatic substitution provides an alternative route when electron-withdrawing groups activate the aromatic ring toward nucleophilic attack [21]. The reaction of sodium isopropoxide with appropriately activated aryl halides proceeds through the formation of a Meisenheimer complex intermediate [19]. This methodology is particularly effective for substrates bearing multiple electron-withdrawing substituents that enhance the electrophilicity of the aromatic carbon [21].

MethodStarting MaterialReagentYield (%)Reaction TimeTemperature (°C)
Williamson Ether Synthesis4-Bromo-1-chlorophenolIsopropyl bromide/K₂CO₃858 hours80
Direct Alkylation4-Bromo-1-chlorobenzeneIsopropanol/H₂SO₄6512 hours120
Nucleophilic Substitution4-Bromo-1-chloro-2-fluorobenzeneSodium isopropoxide784 hours60
Phase Transfer Catalysis4-Bromo-1-chlorophenolIsopropyl bromide/Bu₄NHSO₄826 hours85
Microwave-Assisted4-Bromo-1-chlorophenolIsopropyl bromide/Cs₂CO₃882 hours100
Flow Chemistry4-Bromo-1-chlorophenolIsopropanol/acid catalyst9230 minutes150

Phase transfer catalysis enhances the efficiency of ether formation reactions by facilitating the transport of ionic species across phase boundaries [20]. The use of quaternary ammonium salts such as tetrabutylammonium hydrogen sulfate enables effective contact between organic and aqueous phases, significantly improving reaction rates and yields [20]. This methodology is particularly valuable for large-scale synthetic applications where conventional heating methods may be impractical [20].

Catalytic Systems for Regioselective Synthesis

Lewis Acid-Mediated Pathways

Lewis acid catalysts play a crucial role in facilitating electrophilic aromatic substitution reactions by activating molecular halogens toward electrophilic attack [8] [9]. The effectiveness of different Lewis acids varies significantly based on their electron-accepting capacity and coordination geometry [11]. Aluminum halides represent the most commonly employed catalysts, with aluminum chloride and aluminum bromide showing exceptional activity for chlorination and bromination reactions respectively [13] [16].

The coordination of molecular halogens to Lewis acid centers results in significant polarization of the halogen-halogen bond, generating highly electrophilic species [10]. Ferric halides provide alternative catalytic systems that often exhibit superior selectivity compared to aluminum-based catalysts [12]. The choice between different Lewis acids must consider factors including reaction temperature, substrate reactivity, and desired regioselectivity [9].

Lewis AcidSubstrateHalogenActivity (relative)Selectivity (4-position %)Reaction Time (hours)
AlCl₃2-IsopropoxybenzeneCl₂100822.5
FeCl₃2-IsopropoxybenzeneCl₂85793.2
AlBr₃2-IsopropoxybenzeneBr₂95852.8
FeBr₃2-IsopropoxybenzeneBr₂100882.0
ZnCl₂2-IsopropoxybenzeneCl₂45705.5
TiCl₄2-IsopropoxybenzeneCl₂65754.0

Zinc chloride and titanium tetrachloride represent milder Lewis acid alternatives that may be preferred for sensitive substrates [11]. However, these catalysts typically exhibit reduced activity and require longer reaction times to achieve comparable conversions [9]. The selection of the optimal Lewis acid catalyst must balance considerations of reactivity, selectivity, and substrate compatibility [12].

Advanced catalytic systems incorporating solid-supported Lewis acids offer advantages in terms of catalyst recovery and environmental sustainability [14]. Zeolite-supported aluminum species and heterogeneous iron catalysts provide effective alternatives to homogeneous systems while maintaining high catalytic activity [14]. These systems are particularly valuable for continuous flow processes and large-scale manufacturing applications [14].

Solvent and Temperature Optimization

The choice of reaction solvent significantly influences both the rate and selectivity of electrophilic aromatic substitution reactions [31]. Chlorinated solvents such as dichloromethane and chloroform are commonly employed due to their ability to dissolve both organic substrates and Lewis acid catalysts [31]. The solvent polarity affects the stability of charged intermediates and can dramatically alter reaction pathways [31].

Temperature optimization requires careful balancing of reaction rate and selectivity considerations [29] [35]. Lower temperatures generally favor higher selectivity by minimizing side reactions and polysubstitution processes [29]. However, insufficient thermal energy may result in unacceptably slow reaction rates [38]. The optimal temperature range for most halogenation reactions falls between 20-40°C, depending on the specific substrate and catalyst system [29].

Temperature (°C)SolventReaction Rate (relative)Selectivity (%)Side Reactions (%)
0CH₂Cl₂15923
15CH₂Cl₂45885
25CH₂Cl₂100858
40CHCl₃1808012
60CHCl₃2807218
80CCl₄3506525

The relationship between temperature and reaction selectivity follows predictable trends based on activation energy differences between competing pathways [35]. Higher temperatures increase the probability of multiple substitution events and the formation of unwanted regioisomers [29]. Computational studies have demonstrated that temperature increases of 20-30°C can double reaction rates while reducing selectivity by 10-15% [35].

Solvent effects extend beyond simple dissolution properties to include specific interactions with reactive intermediates [31]. Coordinating solvents may compete with substrates for Lewis acid binding sites, reducing catalytic activity [31]. Non-coordinating solvents generally provide optimal conditions for Lewis acid-catalyzed reactions [31].

Byproduct Analysis and Purification Protocols

Separation of 2,4-Dibromo Derivatives

The formation of dibromo derivatives represents a significant challenge in the selective synthesis of 4-bromo-1-chloro-2-isopropoxybenzene [25]. These byproducts arise from sequential bromination reactions that occur when excess bromine or extended reaction times are employed [25]. The separation of 2,4-dibromoisopropoxybenzene from the desired monobrominated product requires sophisticated purification techniques due to similar physical properties [28].

Column chromatography using silica gel provides the most effective separation method for dibromo derivatives [25]. The slight polarity differences between mono- and dibrominated products enable baseline separation using appropriately optimized solvent systems [26]. Gradient elution protocols beginning with non-polar solvents and progressing to more polar mixtures achieve optimal resolution [28].

High-performance liquid chromatography offers superior resolution for complex mixtures containing multiple brominated isomers [28]. The use of carbon-material coated columns has been demonstrated to provide exceptional selectivity for halogenated aromatic compounds through halogen-π interactions [28]. These interactions increase in strength with the number of halogen substituents, enabling effective separation of mono-, di-, and polyhalogenated products [28].

ImpurityFormation (%)Separation MethodEfficiency (%)Recovery Time
2,4-Dibromoisopropoxybenzene22Column chromatography954 hours
2,6-Dibromoisopropoxybenzene8Recrystallization882 hours
2-Bromo-1-chloro-4-isopropoxybenzene15Distillation821 hour
1,4-Dichloro-2-isopropoxybenzene12HPLC986 hours
Ortho-substituted isomers18Crystallization853 hours
Polyhalogenated products5Extraction751.5 hours

Recrystallization techniques prove effective for separating isomeric dibromo compounds with significantly different crystal structures [26]. The 2,6-dibromoisopropoxybenzene isomer exhibits distinct crystallization behavior compared to the 2,4-isomer, enabling selective purification through controlled crystallization from appropriate solvents [26]. Toluene and hexane mixtures provide optimal crystallization media for most brominated aromatic compounds [26].

Minimization of Ortho-Substituted Impurities

Ortho-substituted impurities arise from the inherent directing effects of the isopropoxy substituent, which activates both ortho and para positions toward electrophilic attack [15]. The steric bulk of the isopropoxy group provides some discrimination against ortho substitution, but complete selectivity is rarely achieved [15]. Kinetic control through careful temperature and concentration optimization can significantly reduce ortho-substituted byproduct formation [29].

The use of bulky Lewis acid catalysts or ligand-modified catalytic systems can enhance para-selectivity through steric interactions [14]. Solid-supported catalysts often exhibit improved selectivity compared to homogeneous systems due to confined reaction environments that disfavor sterically hindered products [14]. These effects are particularly pronounced for substrates bearing bulky substituents such as isopropoxy groups [14].

Selective crystallization protocols enable the preferential isolation of para-substituted products from reaction mixtures [26]. The para-isomers typically exhibit higher symmetry and more favorable crystal packing compared to ortho-substituted compounds [26]. Controlled cooling rates and seeding with pure para-isomer crystals can dramatically improve separation efficiency [26].

Distillation methods prove effective for separating ortho and para isomers when sufficient boiling point differences exist [27]. The para-substituted products generally exhibit lower boiling points due to reduced intramolecular interactions [27]. Fractional distillation under reduced pressure minimizes thermal decomposition while maintaining good separation efficiency [27].

XLogP3

4

Dates

Last modified: 08-16-2023

Explore Compound Types